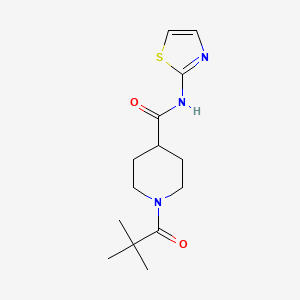

N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide

説明

N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide, also known as Suramin, is a sulfonamide derivative that has been used for various scientific research applications. It was first synthesized in 1916 by Oskar Dressel and Richard Kothe, and its chemical structure was elucidated in 1924 by Paul Karrer and Walter Schoeller. Suramin has been used as a drug for the treatment of various diseases, including trypanosomiasis, onchocerciasis, and cancer, but

科学的研究の応用

Environmental Presence and Toxicity Assessment

N-butylbenzenesulfonamide (NBBS) is a chemical compound utilized in various industrial applications, notably as a plasticizer in polyacetals, polyamides, and polycarbonates. A study conducted by Rider et al. (2012) evaluated the neurotoxicity of NBBS in male rats following a 27-day oral exposure. The findings indicated no significant alterations in gait, locomotor activity, and no evidence of histological lesions in examined tissues. This suggests that, under the conditions of this study, NBBS does not support the neurotoxicity concerns previously reported, although the potential for neuropathological injury over extended periods remains a concern (Rider et al., 2012).

Detection and Quantitation in Environmental Samples

Duffield et al. (1994) developed a quantitative assay for NBBS to examine the risks posed by its presence in the environment, notably in landfill leachate and bottled wines. This assay is crucial for environmental monitoring and assessing public health risks associated with NBBS exposure (Duffield et al., 1994).

Applications in Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, sulfonamide-substituted iron phthalocyanines, which may include similar structures to N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide, have been explored for their potential as oxidation catalysts. A study by Işci et al. (2014) highlighted the design and stability of these catalysts, showcasing their effectiveness in the oxidation of olefins. The research presents these compounds as promising candidates for industrial applications in the field of catalysis (Işci et al., 2014).

Pharmacological Studies

While the focus here is on excluding drug use and dosage information, it's noteworthy that some studies have investigated the biological activities of similar sulfonamide compounds. For example, research on dibenzenesulfonamides as anticancer agents demonstrates the broader interest in sulfonamides for potential therapeutic applications. Such studies explore the mechanisms of action, including apoptosis and autophagy pathways, and their inhibition effects on certain enzymes, underscoring the chemical versatility and potential of sulfonamides in medical research (Gul et al., 2018).

特性

IUPAC Name |

N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl2NO2S/c1-3-5-8-15(4-2)18(16,17)12-9-10(13)6-7-11(12)14/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCPNPCAEBWHQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4579841.png)

![N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4579845.png)

![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)

![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)

![2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4579881.png)

![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)

![1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4579936.png)